Comparative PRMT5 Inhibitory Activity: 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol vs. 2-Amino-6-isopropylpyrimidin-4-ol
In a direct biochemical assay, 2-(Aminomethyl)-6-isopropylpyrimidin-4-ol inhibited human PRMT5 with an IC50 of 2.8 μM, whereas the structurally related analog 2-Amino-6-isopropylpyrimidin-4-ol (lacking the aminomethyl group) exhibited an IC50 greater than 50 μM, representing a >17.8-fold reduction in potency [1]. This data demonstrates that the aminomethyl group is a critical determinant of PRMT5 engagement.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.8 μM |
| Comparator Or Baseline | 2-Amino-6-isopropylpyrimidin-4-ol: IC50 > 50 μM |
| Quantified Difference | >17.8-fold (target more potent) |
| Conditions | Recombinant human N-terminal FLAG-tagged PRMT5 (2 to end residues) / human N-terminal His-tagged MEP50 (2 to end residues) expressed in HEK293 cells |
Why This Matters
This data quantifies the specific contribution of the aminomethyl moiety to target engagement, enabling informed selection for PRMT5-focused drug discovery programs.
- [1] BindingDB. (2026). BDBM50271661 (CHEMBL4128989) - IC50 values for PRMT5 inhibition. University of California San Diego. View Source
